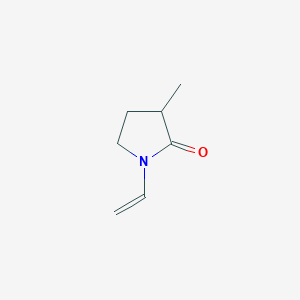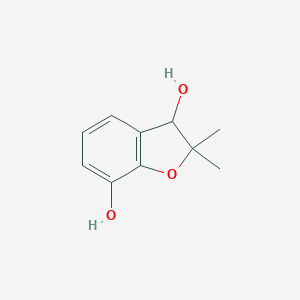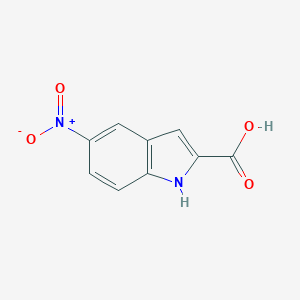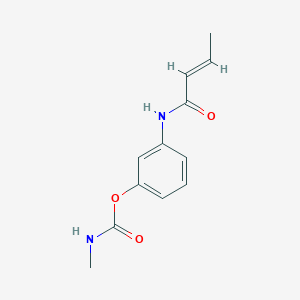
3'-(Methylcarbamoyloxy)crotonanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylcarbamoyloxy)crotonanilide (MCC) is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. MCC is a derivative of crotonanilide, which is a class of compounds known for their biological activities. MCC has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 3'-(Methylcarbamoyloxy)crotonanilide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain perception. 3'-(Methylcarbamoyloxy)crotonanilide may also act on other targets, such as ion channels or receptors, to produce its effects.
Biochemical and Physiological Effects:
3'-(Methylcarbamoyloxy)crotonanilide has been shown to reduce inflammation, pain, and fever in animal models. 3'-(Methylcarbamoyloxy)crotonanilide has also been shown to have insecticidal and herbicidal properties. 3'-(Methylcarbamoyloxy)crotonanilide has been found to be well-tolerated in animals and has not shown significant toxicity at therapeutic doses.
Advantages and Limitations for Lab Experiments
3'-(Methylcarbamoyloxy)crotonanilide has several advantages for lab experiments, including its stability and ease of synthesis. 3'-(Methylcarbamoyloxy)crotonanilide is also relatively inexpensive compared to other compounds with similar properties. However, 3'-(Methylcarbamoyloxy)crotonanilide has limitations, such as its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for 3'-(Methylcarbamoyloxy)crotonanilide research. One area of interest is the development of 3'-(Methylcarbamoyloxy)crotonanilide analogs with improved pharmacological properties. Another area of interest is the investigation of 3'-(Methylcarbamoyloxy)crotonanilide's potential as an insecticide or herbicide. Further studies are also needed to fully understand the mechanism of action of 3'-(Methylcarbamoyloxy)crotonanilide and its effects on various targets in the body.
Conclusion:
In conclusion, 3-(Methylcarbamoyloxy)crotonanilide is a synthetic compound that has shown potential therapeutic properties in scientific research. 3'-(Methylcarbamoyloxy)crotonanilide has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. 3'-(Methylcarbamoyloxy)crotonanilide has advantages and limitations for lab experiments, and there are several future directions for 3'-(Methylcarbamoyloxy)crotonanilide research. 3'-(Methylcarbamoyloxy)crotonanilide has the potential to be a valuable tool in the development of new drugs and insecticides/herbicides.
Synthesis Methods
3'-(Methylcarbamoyloxy)crotonanilide can be synthesized using different methods, including the reaction of crotonanilide with methyl isocyanate in the presence of a base or the reaction of crotonanilide with dimethylcarbamoyl chloride in the presence of a base. The yield and purity of the product depend on the reaction conditions and the quality of the starting materials.
Scientific Research Applications
3'-(Methylcarbamoyloxy)crotonanilide has been studied for its potential therapeutic properties, including its anti-inflammatory, analgesic, and antipyretic effects. 3'-(Methylcarbamoyloxy)crotonanilide has also been investigated for its potential use as an insecticide and herbicide. 3'-(Methylcarbamoyloxy)crotonanilide has been tested in vitro and in vivo, and its effectiveness has been evaluated using various animal models and assays.
properties
CAS RN |
17788-15-7 |
|---|---|
Product Name |
3'-(Methylcarbamoyloxy)crotonanilide |
Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
[3-[[(E)-but-2-enoyl]amino]phenyl] N-methylcarbamate |
InChI |
InChI=1S/C12H14N2O3/c1-3-5-11(15)14-9-6-4-7-10(8-9)17-12(16)13-2/h3-8H,1-2H3,(H,13,16)(H,14,15)/b5-3+ |
InChI Key |
XDUPUIUISDIOAT-HWKANZROSA-N |
Isomeric SMILES |
C/C=C/C(=O)NC1=CC(=CC=C1)OC(=O)NC |
SMILES |
CC=CC(=O)NC1=CC(=CC=C1)OC(=O)NC |
Canonical SMILES |
CC=CC(=O)NC1=CC(=CC=C1)OC(=O)NC |
synonyms |
N-Methylcarbamic acid 3-[(1-oxo-2-butenyl)amino]phenyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL](/img/structure/B95486.png)
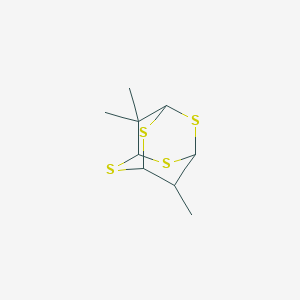
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate](/img/structure/B95488.png)
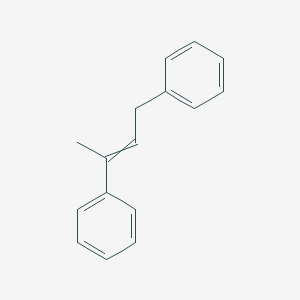
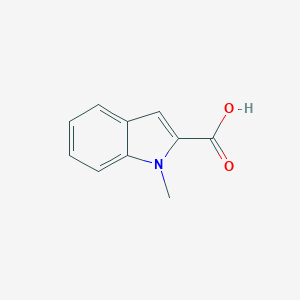


![2,2,3,3,4,4-Hexafluoro-4-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxy]butanoyl fluoride](/img/structure/B95496.png)
